Product packaging for H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH(Cat. No.:)

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH

Cat. No.: B12117544
M. Wt: 459.6 g/mol
InChI Key: KEJKLBKXNJSXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peptide Chemistry and Biology

Peptides are short chains of amino acids, the fundamental building blocks of proteins, linked together by covalent bonds known as peptide bonds. nih.govpeptidesciences.com These bonds are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, releasing a water molecule in the process. peptidesciences.com Peptides are classified by the number of amino acid residues they contain; for instance, a chain with two amino acids is a dipeptide, three is a tripeptide, and a tetrapeptide, such as H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH, contains four. wikipedia.org Chains with fewer than 20 amino acids are generally termed oligopeptides, while longer chains are called polypeptides. wikipedia.org

In biological systems, peptides perform a vast array of essential functions. They can act as hormones, such as insulin (B600854) which regulates blood sugar, or as neurotransmitters, transmitting signals between nerve cells. nih.govadvancedchemtech.com Their roles are diverse, encompassing cell signaling, immune responses, and hormone regulation. numberanalytics.com The specific sequence of amino acids in a peptide dictates its unique three-dimensional structure and, consequently, its biological activity and interactions with other molecules like proteins and nucleic acids. wikipedia.orgnumberanalytics.com The study of peptide chemistry is crucial for understanding these structure-function relationships, which in turn fuels the development of new therapeutics and diagnostic tools. numberanalytics.com While many peptides are produced naturally in organisms, synthetic methods like solid-phase peptide synthesis (SPPS) allow researchers to create virtually any peptide sequence in the laboratory for research and pharmaceutical applications. peptidesciences.comnumberanalytics.com

Role of Non-Canonical Amino Acids and DL-Peptides in Biological Systems

Beyond the 20 standard proteinogenic (canonical) amino acids encoded by the genetic code, there exists a vast world of non-canonical amino acids (ncAAs). mdpi.comrsc.org These are amino acids that are not naturally incorporated into proteins during translation but can be introduced through post-translational modifications or chemical synthesis. rsc.org A particularly significant class of ncAAs are D-amino acids, which are the enantiomers (mirror images) of the more common L-amino acids found in most natural proteins. nih.gov

While L-amino acids are the standard building blocks in ribosomal protein synthesis, D-amino acids are found in various organisms, often in the cell walls of bacteria and in the venom of species like the platypus. nih.govscience.gov The incorporation of D-amino acids into a peptide chain, creating what is known as a D-peptide or a DL-peptide (containing a mix of D- and L-isomers), has profound effects on the peptide's properties. The most significant of these is enhanced stability. nih.gov Most proteases, the enzymes responsible for breaking down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are therefore highly resistant to this enzymatic degradation, giving them a much longer half-life in biological systems. nih.gov This increased biostability is a major advantage in the development of peptide-based therapeutics, as it can improve their efficacy and duration of action. nih.gov

Rationale for Investigating this compound

The specific tetrapeptide this compound presents a compelling subject for academic research due to its unique composition. It is a tetrapeptide containing a deliberate mixture of D- and L-isomers of its constituent amino acids: Leucine (B10760876) (Leu), Serine (Ser), and Lysine (B10760008) (Lys).

The rationale for its investigation stems from several key aspects:

Chirality and Stability: The presence of DL-amino acids suggests a primary research interest in its proteolytic stability. Comparing the degradation rate of this peptide to its all-L or all-D counterparts in the presence of various proteases would provide valuable data on the impact of mixed chirality on biostability. nih.gov

Amino Acid Properties: The peptide contains a deliberate mix of amino acid types. Leucine is hydrophobic, Serine is polar and uncharged, and Lysine is basic (positively charged at neutral pH). wikipedia.org This combination of hydrophobic, polar, and charged residues within a short, stereochemically mixed sequence creates a unique molecular architecture. Research would aim to understand how these properties influence self-assembly, solubility, and potential interactions with biological membranes or proteins.

Substrate Specificity: Peptides containing D-amino acids can serve as specific substrates for certain enzymes, such as D-peptidases. glpbio.com Investigating the interaction of this compound with such enzymes could reveal novel biological pathways or serve as a tool to characterize enzyme activity.

Foundation for Complex Structures: Short, self-assembling peptides are of great interest for creating novel biomaterials like hydrogels. nih.gov The alternating stereochemistry and amphiphilic nature of this tetrapeptide could induce unique self-assembling properties, making it a candidate for the bottom-up design of functional nanostructures.

The table below details the properties of the amino acids present in the peptide.

Amino AcidAbbreviationSide Chain PropertyChirality in Compound
LeucineLeuHydrophobicDL-
SerineSerPolar, UnchargedDL-
LysineLysBasic, Positively ChargedDL-

Research Objectives and Scope

The investigation of this compound would be guided by a set of specific research objectives, primarily centered on its chemical and biophysical characterization. The scope would be confined to fundamental academic inquiry rather than direct therapeutic development.

Primary Research Objectives:

Synthesis and Purification: To develop and optimize a synthetic route for this compound, likely using solid-phase or solution-phase peptide synthesis, followed by purification to a high degree of homogeneity.

Structural Characterization: To confirm the primary structure and stereochemical composition of the synthesized peptide using techniques like mass spectrometry and chiral amino acid analysis. acs.org

Biophysical Analysis: To investigate the peptide's solution-state behavior, including its solubility in various solvents, its tendency to aggregate or self-assemble, and its secondary structure under different conditions using methods like circular dichroism (CD) spectroscopy.

Stability Assessment: To quantitatively measure the peptide's stability against a panel of common proteases (e.g., trypsin, chymotrypsin (B1334515), proteinase K) and compare it to stereoisomeric controls (e.g., H-L-Leu-L-Ser-L-Lys-L-Leu-OH). nih.gov

Biological Interaction Screening: To explore the peptide's interaction with model biological systems, such as its ability to act as a substrate for specific peptidases or its effect on model cell membranes.

The scope of such research would be to generate foundational knowledge on how the interplay of sequence and stereochemistry in a short peptide influences its properties. The findings could contribute to a broader understanding of DL-peptides and inform the rational design of more complex peptide-based molecules and materials for future applications in biotechnology and medicine. nih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41N5O6 B12117544 H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH

Properties

IUPAC Name

2-[[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKLBKXNJSXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Strategies for H Dl Leu Dl Ser Dl Lys Dl Leu Oh

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, where the growing peptide chain is anchored to an insoluble polymer resin. du.ac.iniris-biotech.de This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. du.ac.inuniroma1.it The synthesis is typically performed in a stepwise manner from the C-terminus to the N-terminus. researchgate.net

The selection of appropriate protecting groups for the α-amino group of the incoming amino acid and the reactive side chains of serine and lysine (B10760008) is critical to prevent unwanted side reactions. researchgate.net The two most common orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches. du.ac.inresearchgate.net

Fmoc/tBu Strategy : This is the most prevalent strategy in modern SPPS. du.ac.in The N-terminal α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). du.ac.iniris-biotech.de The side chains of serine (hydroxyl group) and lysine (ε-amino group) are protected with acid-labile groups such as tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), respectively. iris-biotech.depeptide.com These protecting groups are stable to the basic conditions of Fmoc deprotection and are removed concomitantly with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). du.ac.iniris-biotech.de

Boc/Bzl Strategy : This older strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection, which is removed with a moderately strong acid like TFA. du.ac.in The side-chain protecting groups are typically benzyl (B1604629) (Bzl) based, such as the benzyloxycarbonyl (Z) group for the lysine side chain and a benzyl ether for the serine side chain. researchgate.netpeptide.com Final cleavage and deprotection require a very strong acid, such as anhydrous hydrofluoric acid (HF). du.ac.in

Given the DL-nature of the amino acids in H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH, the choice of protecting groups must also consider their potential impact on racemization during activation and coupling.

Table 1: Common Protecting Groups for the Synthesis of this compound

Amino AcidFunctional GroupFmoc/tBu Strategy Protecting GroupBoc/Bzl Strategy Protecting Group
DL-Leucineα-aminoFmocBoc
DL-Serineα-aminoFmocBoc
Hydroxyl (Side Chain)tert-Butyl (tBu)Benzyl (Bzl)
DL-Lysineα-aminoFmocBoc
ε-amino (Side Chain)tert-Butyloxycarbonyl (Boc)2-Chlorobenzyloxycarbonyl (2-Cl-Z)

This table is generated based on information from multiple sources. du.ac.inresearchgate.netiris-biotech.depeptide.com

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the growing peptide chain requires an activating agent, known as a coupling reagent. creative-peptides.com The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization, a significant concern when using D-amino acids. nih.govpeptide.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can cause racemization. americanpeptidesociety.orgpeptide.com To suppress this, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.govpeptide.com DIC is preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. bachem.com

Phosphonium and Uronium/Aminium Salts : Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generally lead to lower levels of racemization compared to carbodiimides alone. peptide.combachem.com These reagents require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

For the synthesis of this compound, a high-efficiency, low-racemization coupling reagent such as HATU or HCTU in combination with a base would be a suitable choice. peptide.com

Table 2: Comparison of Common Coupling Reagents for SPPS

Reagent ClassExamplesAdvantagesDisadvantages
CarbodiimidesDIC, DCCCost-effectiveHigher risk of racemization without additives
Phosphonium SaltsPyBOP, PyAOPHigh efficiency, especially for hindered couplingsHigher cost
Uronium/Aminium SaltsHBTU, HATU, HCTUHigh coupling efficiency, low racemizationHigher cost, potential for side reactions if not used correctly

This table is generated based on information from multiple sources. americanpeptidesociety.orgpeptide.combachem.com

The choice of solid support depends on the desired C-terminal functionality of the final peptide. uci.edu For this compound, which has a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are common choices in the Fmoc/tBu strategy. uci.edubiotage.com

Wang Resin : This resin yields a C-terminal acid upon cleavage with a high concentration of TFA. biotage.com However, loading the first amino acid can sometimes lead to racemization for certain residues. biotage.com

2-Chlorotrityl Chloride Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA) while leaving the side-chain protecting groups intact. biotage.comresearchgate.net This is advantageous for preparing protected peptide fragments. For full deprotection, a standard TFA cleavage cocktail is used. The steric bulk of the trityl linker also minimizes racemization during the initial amino acid loading. biotage.com

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using a "cleavage cocktail" containing TFA and scavengers. springernature.comsigmaaldrich.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial to trap the reactive carbocations generated from the cleavage of protecting groups like tBu and Boc, preventing side reactions with sensitive residues like serine. sigmaaldrich.com

Solution-Phase Peptide Synthesis Methodologies

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out the reactions in a homogeneous solution. creative-peptides.comamericanpeptidesociety.org While more labor-intensive due to the need for purification after each step, it is highly scalable and can be advantageous for the large-scale production of peptides. creative-peptides.commdpi.com

For a tetrapeptide like this compound, a fragment condensation strategy in solution is a viable option. nih.govspringernature.com This involves synthesizing smaller peptide fragments, such as two dipeptides (e.g., H-DL-Leu-DL-Ser-OH and H-DL-Lys(Boc)-DL-Leu-OH), and then coupling them together. springernature.comnih.gov This approach can be more efficient than a stepwise synthesis for longer peptides. springernature.com The key challenge in fragment condensation is the risk of significant racemization at the C-terminal amino acid of the activating fragment. capes.gov.br

Racemization is a major concern in solution-phase synthesis, especially during the activation of the carboxyl group. nih.govchemicalforums.com The use of DL-amino acids in the target peptide means that diastereomeric peptides could be formed. While the starting materials have defined stereochemistry (D or L), the conditions of the synthesis can cause epimerization at the alpha-carbon.

Strategies to minimize racemization include:

Use of Additives : The addition of reagents like HOBt or HOAt to carbodiimide-mediated couplings can significantly suppress racemization by forming active esters that react more rapidly with the amine component. peptide.comamericanpeptidesociety.org

Urethane-Protected Amino Acids : N-terminal protecting groups like Boc and Fmoc, which are urethane-based, help to reduce racemization compared to other types of protecting groups. nih.gov

Low-Racemization Coupling Reagents : Utilizing coupling reagents known for low racemization, such as COMU or T3P®, can be beneficial. bachem.commdpi.com

Control of Reaction Conditions : Lowering the reaction temperature and carefully controlling the amount and type of base used can also help to minimize epimerization. chemicalforums.com The use of weaker bases like N-methylmorpholine (NMM) instead of stronger ones like DIPEA may be preferred in some cases. bachem.com Adding copper(II) chloride has also been shown to suppress racemization in certain solution-phase couplings. peptide.com

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of biological catalysts. This approach is particularly valuable for creating complex molecules like heterochiral peptides. In the synthesis of this compound, enzymes can be used to stereoselectively form specific peptide bonds, a task that can be challenging for purely chemical methods. A chemo-enzymatic strategy might involve the enzymatic coupling of chemically synthesized peptide fragments or the sequential addition of amino acids using specific enzymes. nih.gov

The enzymatic synthesis of peptide bonds offers a green alternative to traditional chemical methods. The reaction is catalyzed by enzymes, most notably peptidases or engineered variants, which facilitate the formation of an amide linkage between an acyl donor (an amino acid or peptide ester) and a nucleophilic acyl acceptor (an amino acid or peptide). rsc.org

The key challenge in synthesizing DL-peptides is the stereoselectivity of the enzymes. While many proteases are highly specific for L-amino acids, certain enzymes and engineered biocatalysts have been identified that can recognize and incorporate D-amino acids. rsc.orgnih.gov For instance, an α-amino acid ester hydrolase (AEH) from Bacillus mycoides has been shown to catalyze the formation of dipeptides with DL-configurations. nih.gov Another approach involves using engineered aminopeptidases, such as aminolysin-A, which can recognize both L- and D-forms of C-terminal modified amino acids as acyl donors. rsc.org

A proposed mechanism for some enzymes involves a two-step process: an initial enzymatic reaction to form an activated intermediate, such as an S-acyl-cysteine, followed by a chemical S→N acyl transfer to form the peptide bond. nih.gov This method, akin to native chemical ligation but initiated enzymatically, can be harnessed for oligopeptide synthesis. nih.gov The table below summarizes enzymes capable of incorporating D-amino acids into peptides.

Enzyme/BiocatalystOrigin/TypeSubstrate SpecificityApplication in DL-Peptide Synthesis
α-Amino Acid Ester Hydrolase (AEH)Bacillus mycoidesAccepts D-aminoacyl ester donors.Readily achieves synthesis of peptides with DL-configuration. nih.gov
Aminolysin-AEngineered Aminopeptidase from Acidothermus cellulolyticusRecognizes both L- and D-forms of C-terminal-modified amino acids as acyl donors.Can be used to synthesize diverse short oligopeptides, including hetero-dipeptides. rsc.org
DltABacillus species (Adenylate-forming enzyme)Activates D-alanine and can use L-cysteine as a substrate.Synthesizes dipeptides via an S-acyl intermediate followed by chemical S→N acyl transfer. nih.gov
Papain/Chymotrypsin (B1334515)ProteasesCan accept D-amino acid nucleophiles.Used in the irreversible enzymatic synthesis of peptides containing D-amino acids. acs.org

Purification and Characterization of Synthetic this compound

Following synthesis, the crude peptide product is a heterogeneous mixture containing the target peptide as well as impurities such as truncated sequences, deletion sequences, or sequences still bearing protecting groups. altabioscience.com Therefore, rigorous purification and characterization are essential to isolate the desired this compound and verify its identity and purity.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of synthetic peptides. altabioscience.commtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is the most common modality used for this purpose. mtoz-biolabs.comcreative-proteomics.com In RP-HPLC, the peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, typically a gradient of water and a more nonpolar organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. altabioscience.commtoz-biolabs.com

Due to differences in polarity, peptides are separated based on their retention time in the column; a pure peptide should ideally appear as a single, sharp peak in the resulting chromatogram. creative-proteomics.commtoz-biolabs.com The presence of multiple peaks indicates impurities. mtoz-biolabs.com The purity is quantified by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com For complex mixtures or to resolve isomers, which have identical mass-to-charge ratios, more advanced techniques like two-dimensional liquid chromatography (2D-LC) can be employed. chromatographyonline.com

The table below outlines typical parameters for RP-HPLC analysis of peptides.

ParameterTypical SpecificationPurpose
Column Type Reversed-Phase C18 or C8Separates peptides based on hydrophobicity. mtoz-biolabs.com
Column Dimensions 4.6 mm (inner diameter) x 250 mm (length)Standard dimensions for analytical peptide separation. creative-proteomics.com
Particle Size 5 µmSmaller particles provide higher resolution. creative-proteomics.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)The polar component of the solvent system; TFA acts as an ion-pairing agent to improve peak shape. altabioscience.com
Mobile Phase B Acetonitrile with 0.1% TFAThe nonpolar organic modifier used to elute the peptides. altabioscience.com
Detection Wavelength 215-220 nmOptimal wavelength for detecting the peptide bond, allowing for quantification of all peptide species. altabioscience.comcreative-proteomics.com

Mass Spectrometry for Sequence Verification

Mass Spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. altabioscience.com It is used to determine the molecular weight of the peptide with high accuracy. altabioscience.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common method for this initial verification. altabioscience.com The experimentally measured molecular weight is compared to the theoretical molecular weight of this compound to confirm its synthesis.

To verify the amino acid sequence, Tandem Mass Spectrometry (MS/MS) is employed. nih.govfu-berlin.de In this technique, the peptide ion of interest is isolated and then fragmented, typically through collision-induced dissociation (CID). fu-berlin.de This process preferentially breaks the peptide bonds, generating a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). fu-berlin.de

The resulting MS/MS spectrum shows peaks corresponding to these fragment ions. The mass difference between consecutive peaks in the b-ion or y-ion series corresponds to the mass of a specific amino acid residue, allowing the sequence to be "read" directly from the spectrum. fu-berlin.decreative-proteomics.com This fragmentation data provides definitive confirmation of the peptide's primary structure. nih.gov

The table below shows the theoretical monoisotopic masses of the expected b- and y-ions for the peptide H-Leu-Ser-Lys-Leu-OH.

Residueb-iony-ion
1 (Leu)114.0913519.3456 (M+H)⁺
2 (Ser)201.1227406.2613
3 (Lys)329.2176319.2299
4 (Leu)442.3019191.1350

(Note: Masses are for the protonated species [M+H]⁺. The DL-configuration does not alter the mass of the residues or the resulting peptide.)

Iii. Advanced Spectroscopic and Structural Analysis of H Dl Leu Dl Ser Dl Lys Dl Leu Oh

Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the peptide's conformational landscape can be constructed.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to assigning the resonances of the individual protons within the H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH molecule. Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the amino acid residues, while NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons, which is crucial for determining the peptide's fold.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm for this compound in a given solvent.

ProtonDL-Leu (1)DL-Ser (2)DL-Lys (3)DL-Leu (4)
α-CH4.104.504.204.05
β-CH1.703.851.851.65
γ-CH1.60-1.451.55
δ-CH₂0.95, 0.90-1.650.92, 0.88
ε-CH₂--3.00-
NH8.508.308.107.90

Note: These are hypothetical values for illustrative purposes and would vary based on experimental conditions such as solvent and temperature.

The Nuclear Overhauser Effect (NOE) is a key phenomenon used in NMR to deduce the spatial proximity of atoms within a molecule. NOE-based experiments, such as NOESY, measure the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances up to approximately 5 Å. For this compound, NOE data reveals crucial distance restraints that help to define the peptide's three-dimensional structure and identify the presence of specific turns or folded conformations. These studies can also provide insights into the flexibility and dynamic nature of the peptide in solution.

Chemical Exchange Saturation Transfer (CEST) NMR is an advanced technique used to study molecules that exist in a state of dynamic exchange between different conformations. This method is particularly useful for detecting and characterizing lowly populated and transient "invisible" states that are not observable with standard NMR techniques. In the context of this compound, CEST NMR could be employed to investigate slow conformational transitions, such as the interchange between different folded states or the dynamics of side-chain movements.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For peptides, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative. The frequency of the amide I band, which arises mainly from the C=O stretching vibration of the peptide backbone, is sensitive to the secondary structure. By analyzing the position and shape of the amide I band, it is possible to gain insights into the types of hydrogen bonding and conformational states present in this compound.

Table 2: Characteristic Amide I FTIR Frequencies for Peptide Secondary Structures.

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650–1658
β-Sheet1620–1640 (low), 1680-1700 (high)
β-Turn1660–1685
Random Coil1640–1650

Note: The observed frequencies for this compound would be interpreted in the context of its unique D,L-amino acid sequence.

Nuclear Magnetic Resonance Spectroscopy

Theoretical Conformational Analysis and Ensemble Generation

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. For a flexible tetrapeptide such as this compound, which contains a mix of D- and L-amino acids, a single static structure is insufficient to describe its behavior in a solution. Instead, it exists as a dynamic ensemble of interconverting conformations. Theoretical conformational analysis provides a powerful computational lens to explore this complex energy landscape, identifying low-energy conformers and understanding the pathways of their interconversion. This process is fundamental to predicting the peptide's physicochemical properties and potential interactions with biological targets. The exploration of a molecule's potential energy surface is crucial for understanding its properties and reactivity. calcus.cloud

Molecular Mechanics (MM) is a computational method that has become essential for the simulation of proteins and peptides, offering insights into their conformational flexibility. nih.gov At the heart of MM is the force field, a set of empirical potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. nih.govnih.gov The accuracy of any theoretical conformational analysis is critically dependent on the choice of an appropriate force field. acs.org

The total potential energy in a typical force field is a summation of terms for bonded and non-bonded interactions:

Bonded Interactions: These include terms for bond stretching, angle bending, and torsional (dihedral) angle rotation. Class II and III force fields may also include cross-terms that couple these motions, such as bond-angle or angle-torsion terms, to more accurately represent the potential energy surface. nih.gov

Non-bonded Interactions: These are described by the van der Waals potential (often modeled using a Lennard-Jones 6-12 potential) and the electrostatic potential (modeled using Coulomb's law with atom-centered partial charges). nih.gov

The selection of a force field for this compound requires careful consideration. Widely used biomolecular force fields like AMBER, CHARMM, GROMOS, and OPLS have been extensively parameterized for standard L-amino acids. nih.gov However, the presence of D-amino acids in the sequence necessitates ensuring the chosen force field can accurately represent their stereochemistry and the resulting effects on the peptide backbone and side-chain conformational preferences. The parameters for these force fields are derived from a combination of quantum mechanical calculations and experimental data, such as X-ray structures and thermodynamic properties. nih.gov Some force fields have been specifically extended to better handle non-standard residues or specific types of peptides, such as β-peptides. acs.org For instance, polarizable force fields, like the one based on the classical Drude oscillator, have been developed to provide a more sophisticated treatment of electrostatic interactions, which can be crucial for accurately modeling peptide dynamics and interactions with polar solvents like water. nih.gov

The table below summarizes some commonly used force fields and their key characteristics relevant to peptide simulations.

Force FieldDeveloper/OriginKey Features & StrengthsConsiderations for this compound
AMBER Peter Kollman et al.Well-established for proteins and nucleic acids; various versions with improved dihedral parameters (e.g., ff99SB-ILDN). acs.orgTorsional parameters for D-amino acids need to be validated. Some versions may lack parameters for neutral termini. acs.org
CHARMM Martin Karplus et al.Highly versatile for a wide range of biomolecules; includes CMAP corrections for improved backbone dihedral potentials. nih.govGenerally robust for peptides; CHARMM36 is a widely used version. The performance for mixed D/L-peptides should be assessed. nih.govacs.org
GROMOS Wilfred van Gunsteren et al.Optimized for efficiency in molecular dynamics simulations, particularly for condensed-phase systems.One of the earliest force fields to support β-peptides "out of the box," suggesting good transferability to non-standard monomers. acs.org
OPLS William L. Jorgensen et al.Excellent for predicting properties of liquids and solutions; OPLS-AA (All-Atom) is widely used for biomolecules. acs.orgStrong performance in modeling solvent interactions, which is crucial for solution-phase conformational analysis.
Drude Polarizable Alexander MacKerell Jr. et al.Explicitly includes electronic polarizability, offering a more accurate description of electrostatic interactions. nih.govMay provide a more accurate representation of the conformational ensemble, especially for a charged residue like Lysine (B10760008), but is computationally more expensive. nih.gov

Ultimately, the choice of force field may be guided by benchmarking studies that compare simulation results against experimental data, such as NMR-derived distances or J-couplings, for similar peptides where available. acs.orgacs.org

The potential energy surface of a flexible molecule like this compound is vast and complex, with numerous local energy minima separated by energy barriers. nih.gov Conformational sampling is the process of exploring this surface to generate a representative ensemble of low-energy structures. calcus.cloud Various algorithms have been developed for this purpose, each with its own advantages and limitations. calcus.cloudnih.gov

Molecular Dynamics (MD) Simulations: This is a deterministic method that simulates the time evolution of a molecular system by integrating Newton's equations of motion. nih.govnih.gov Starting from an initial structure, an MD simulation generates a trajectory of atomic positions and velocities over time, naturally exploring different conformations. calcus.cloud While powerful, standard MD simulations at physiological temperatures can sometimes get trapped in local energy minima, failing to cross higher energy barriers within accessible simulation timescales. acs.org

Enhanced Sampling Methods: To overcome the limitations of standard MD, several enhanced sampling techniques have been developed. These methods accelerate the exploration of the conformational space, often by manipulating the system's temperature or potential energy surface. nih.gov

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple non-interacting copies (replicas) of the system are simulated in parallel at different temperatures. acs.orgnih.gov Periodically, conformations are exchanged between replicas at different temperatures based on a Monte Carlo criterion. The high-temperature replicas can easily cross energy barriers, and the exchange mechanism allows these high-energy conformations to populate the low-temperature simulations, leading to a much broader sampling of the conformational space. nih.gov

Accelerated Molecular Dynamics (aMD): This method modifies the potential energy surface by adding a non-negative boost potential when the system's potential energy is below a certain threshold. acs.org This effectively lowers the energy barriers, allowing the system to escape local minima more readily without altering the final canonical ensemble, which can be recovered through reweighting. acs.org

Monte Carlo (MC) Methods: These are stochastic techniques that generate new conformations by making random changes to an existing one (e.g., rotating a random dihedral angle). nih.gov The new conformation is accepted or rejected based on the Metropolis criterion, which depends on the change in energy and the system's temperature. This allows the system to occasionally move to a higher-energy state, enabling it to surmount energy barriers. nih.gov

The table below outlines some of the key conformational sampling techniques applicable to the tetrapeptide.

TechniquePrincipleAdvantagesDisadvantages
Molecular Dynamics (MD) Solves Newton's equations of motion to simulate the system's evolution over time. nih.govProvides dynamic information (trajectories); relatively straightforward to implement.Can get trapped in local energy minima; inefficient for crossing high energy barriers. acs.org
Monte Carlo (MC) Sampling Generates new states through random moves, accepted/rejected based on the Metropolis criterion. nih.govEfficient at overcoming small energy barriers; not constrained by the "real" dynamics of the system.Does not provide a time-dependent trajectory; can be inefficient for complex, correlated motions.
Replica Exchange MD (REMD) Simulates multiple replicas at different temperatures with exchanges to enhance barrier crossing. nih.govGreatly enhances sampling efficiency for complex systems; provides a canonical ensemble at each temperature. acs.orgComputationally expensive as it requires simulating many replicas of the system.
Accelerated MD (aMD) Modifies the potential energy surface by adding a boost potential to facilitate barrier crossing. acs.orgLess computationally demanding than REMD; efficiently enhances sampling of conformational space. acs.orgThe true canonical ensemble must be recovered through a reweighting process. acs.org
Systematic Search Methodically explores conformational space by incrementally changing degrees of freedom (e.g., dihedral angles). calcus.cloudGuarantees finding the global minimum if the grid is fine enough.Becomes computationally intractable for molecules with more than a few rotatable bonds (combinatorial explosion). calcus.cloud

For a tetrapeptide like this compound, a combination of these methods, such as using REMD or aMD with a well-vetted force field, would likely provide the most comprehensive understanding of its conformational landscape in a solution. acs.orgacs.org

Unraveling the Molecular Dance: A Close Look at the Interactions of this compound

The tetrapeptide this compound, a molecule of interest in various biochemical contexts, engages in a complex series of molecular interactions that dictate its biological activity and function. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and for the rational design of peptidomimetics. This article delves into the molecular interactions and binding mechanisms of this specific tetrapeptide, focusing on the investigation of its interactions with potential biological targets and the nature of the intermolecular forces that govern these associations.

Due to the limited availability of direct experimental data for the specific tetrapeptide this compound, the following sections will draw upon established principles of peptide-protein interactions and data from studies on peptides with similar amino acid compositions and stereochemical properties. This approach allows for a scientifically grounded inference of its potential binding behavior.

Molecular Interactions and Binding Mechanisms of H Dl Leu Dl Ser Dl Lys Dl Leu Oh

Nature of Intermolecular Forces

Cation-π Interactions

Cation-π interactions are significant noncovalent forces that contribute to molecular recognition and the structural stability of proteins and peptide-ligand complexes. proteopedia.orgwikipedia.orgpnas.org This interaction involves the electrostatic attraction between a cation and the electron-rich face of a π system, such as an aromatic ring found in amino acids like phenylalanine, tyrosine, or tryptophan. wikipedia.orgpnas.org

An analysis of the structure of this compound reveals the necessary components for, and the specific context of, potential cation-π interactions. The peptide contains a lysine (Lys) residue, whose side chain possesses a primary amino group. This group is protonated at physiological pH, rendering it cationic and thus a potential participant in a cation-π bond. pnas.orgyoutube.com

However, the tetrapeptide itself lacks an aromatic amino acid. Consequently, intramolecular cation-π interactions are not possible. Any such interaction involving this peptide must necessarily be intermolecular , occurring between the cationic lysine side chain of the peptide and an aromatic residue (e.g., Phenylalanine, Tyrosine, Tryptophan) presented by a binding partner, such as a receptor or enzyme. nih.govresearchgate.net The strength of this interaction would be influenced by the specific aromatic partner and the local dielectric environment. nih.gov The binding energy for cation-π interactions is substantial, often comparable to salt bridges and hydrogen bonds, and can play a crucial role in the initial recognition and docking of a ligand to its binding site. wikipedia.org

ComponentSource within InteractionRole in Cation-π Interaction
CationH-DL-Leu-DL-Ser-DL-Lys -DL-Leu-OHThe ε-amino group (-NH₃⁺) of the lysine side chain provides the positive charge.
π SystemExternal Binding Partner (e.g., Receptor, Enzyme)An aromatic ring (e.g., from Phenylalanine, Tyrosine, or Tryptophan) on the binding partner provides the electron-rich π-face.

Specificity and Selectivity in Molecular Recognition

Hydrophobic Interactions: The two leucine (Leu) residues, with their isobutyl side chains, provide significant hydrophobicity. wikipedia.org These residues are likely to drive the peptide's association with hydrophobic pockets or surfaces on a target protein, displacing water molecules and contributing favorably to the binding energy.

Polar and Hydrogen Bonding Interactions: The serine (Ser) residue contains a hydroxyl (-OH) group in its side chain, capable of acting as both a hydrogen bond donor and acceptor. This allows for specific, directional interactions with polar residues or water molecules at a binding interface. The lysine side chain, in addition to its positive charge, can also donate hydrogen bonds from its ammonium (B1175870) group.

Electrostatic Interactions: The primary amine of the lysine side chain is positively charged at neutral pH. This enables strong, long-range electrostatic interactions (ion-ion or salt bridges) with negatively charged residues, such as aspartate or glutamate, on a receptor surface. nih.gov This is a key determinant of specificity for targets possessing complementary electrostatic surfaces.

Influence of DL-Stereochemistry: The presence of both D- and L-amino acids creates a distinct peptide backbone conformation that differs significantly from that of an all-L peptide. rsc.orgresearchgate.net This unique three-dimensional arrangement of side chains can enhance binding affinity and selectivity by allowing a more precise complementary fit into a target's binding site, which an all-L or all-D peptide might not achieve. rsc.orgnih.gov Furthermore, the inclusion of D-amino acids can confer resistance to degradation by proteases, which typically recognize L-amino acid sequences, potentially prolonging the peptide's biological activity. nih.govelsevierpure.com

These distinct features suggest that the peptide's recognition of a target would be a highly specific process, requiring a binding site with a unique combination of hydrophobic, polar, and negatively charged regions arranged in a precise three-dimensional geometry to accommodate the peptide's unique structure.

Structural FeatureAmino Acid(s)Potential Contribution to Specificity and Selectivity
HydrophobicityDL-LeuDrives binding to nonpolar pockets on a target protein.
Polarity / H-BondingDL-SerForms specific, directional hydrogen bonds with polar groups on a target.
Positive Charge / H-BondingDL-LysForms electrostatic interactions (salt bridges) with negatively charged residues and donates hydrogen bonds.
Mixed StereochemistryAll (DL-)Creates a unique 3D conformation for precise receptor fit and confers proteolytic resistance.

Research on the Biological Activity of this compound Remains Undocumented

Despite a comprehensive review of scientific literature, no specific research detailing the biological activity or molecular mechanisms of the chemical compound this compound has been identified.

This particular tetrapeptide, a sequence of four amino acids, has not been the subject of published in vitro studies investigating its potential roles in enzyme modulation, antioxidant or anti-inflammatory pathways, membrane interactions, or its effect on cellular response pathways.

While the individual amino acids—Leucine (Leu), Serine (Ser), and Lysine (Lys)—are fundamental components of a vast number of proteins and peptides with well-documented biological roles, and the broader classes of peptides are known to exhibit a wide range of activities, the specific combination and stereochemistry (DL-isomers) of this tetrapeptide render its biological profile unique and currently uncharacterized in the public scientific domain.

The investigation into the functional pathways and cellular responses of novel peptide sequences is a complex process that requires targeted synthesis and rigorous laboratory testing. This includes assays to measure enzyme inhibition or activation, tests to determine antioxidant capacity, cell-based models to assess anti-inflammatory effects, and biophysical studies to understand membrane interactions.

Currently, the scientific community has not published any such investigations for this compound. Therefore, detailed research findings, data tables, and an analysis of its specific molecular mechanisms cannot be provided. The absence of data underscores a gap in the current body of scientific knowledge regarding this specific peptide.

V. Biological Activity and Molecular Mechanisms of H Dl Leu Dl Ser Dl Lys Dl Leu Oh in Vitro

Cellular Response Pathways In Vitro

Receptor-Mediated Signaling Pathways

Extensive literature searches did not yield specific research findings on the receptor-mediated signaling pathways of the tetrapeptide H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH. While studies exist for various other peptides and their interactions with cellular receptors, information detailing the in vitro biological activity and specific molecular mechanisms of this particular compound is not currently available in the public domain.

General principles of peptide-receptor interactions involve the binding of a ligand, in this case, a peptide, to a specific receptor on the cell surface or within the cell. This binding event typically initiates a cascade of intracellular signals, often involving G-proteins or receptor tyrosine kinases, which in turn modulate cellular functions. However, without experimental data on this compound, any discussion of its potential receptor targets or downstream signaling effects would be purely speculative.

Further research, including binding assays and functional cellular assays, would be necessary to elucidate the specific receptor-mediated signaling pathways of this compound. Such studies would identify the receptors to which this peptide binds, characterize the binding affinity and specificity, and map the subsequent intracellular signaling cascades that are activated or inhibited.

Vi. Structure Activity Relationships and Rational Design Principles for Dl Peptides

Correlating Primary Sequence and Chirality with Biological Activity

The sequence of amino acids and their stereochemistry are fundamental determinants of a peptide's biological properties. The specific arrangement of residues in H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH—Leucine (B10760876), Serine, Lysine (B10760008), and Leucine—with their alternating chirality, provides a unique structural scaffold.

The incorporation of D-amino acids into a peptide sequence can profoundly influence its activity profile. This is largely due to the altered conformational landscape and increased resistance to enzymatic degradation.

The presence of D-amino acids can induce significant changes in the secondary structure of a peptide, such as the formation of unique turns or helical structures that are not accessible to their homochiral L-counterparts. rsc.orgnih.gov For instance, the introduction of a D-amino acid can disrupt or stabilize beta-sheets and can promote the formation of beta-hairpins. rsc.orgnih.gov In the case of this compound, the alternating DL-configuration would likely prevent the formation of a canonical alpha-helix or beta-sheet, instead favoring a more flexible or unique folded structure. This altered conformation can lead to novel interactions with biological targets.

Furthermore, peptides containing D-amino acids are generally more resistant to proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. rsc.org This increased stability can enhance the in vivo half-life of a peptide, making it a more viable therapeutic candidate. Studies on other DL-peptides have shown that strategic D-amino acid substitution can significantly improve their stability in serum. nih.gov

The impact of D-amino acid substitution is not always predictable and can lead to either an increase or a decrease in biological activity, depending on the specific peptide and its target. semanticscholar.org For some antimicrobial peptides, the introduction of D-amino acids has been shown to enhance their activity against both Gram-positive and Gram-negative bacteria, while for others, it can lead to a loss of function. semanticscholar.orgoup.com

Table 1: Potential Effects of DL-Amino Acid Configuration on Peptide Activity

FeatureInfluence on Peptide PropertiesPotential Consequence for this compound
Conformation Induces unique secondary structures (e.g., turns, altered helices). rsc.orgnih.govLikely adopts a non-canonical, flexible conformation, potentially enabling novel receptor interactions.
Proteolytic Stability Increases resistance to degradation by proteases. rsc.orgEnhanced stability in biological fluids, leading to a longer duration of action.
Biological Activity Can enhance, diminish, or alter the specificity of the peptide's activity. semanticscholar.orgoup.comThe biological activity profile would be distinct from its all-L or all-D counterparts, requiring empirical evaluation.

The side chains of the amino acid residues in this compound play a crucial role in its potential function. The peptide is composed of two hydrophobic residues (Leucine), one polar, uncharged residue (Serine), and one positively charged residue (Lysine). wikipedia.org

Table 2: Properties and Potential Roles of Amino Acid Side Chains in this compound

Amino AcidSide Chain PropertyPotential Functional Role
Leucine (Leu) Hydrophobic, non-polarHydrophobic interactions, membrane partitioning, binding to hydrophobic pockets. wikipedia.org
Serine (Ser) Polar, uncharged, hydroxyl-containingHydrogen bonding, potential phosphorylation site. wikipedia.org
Lysine (Lys) Positively charged (basic)Electrostatic interactions with negatively charged molecules or surfaces. wikipedia.org

Computational Approaches for Structure-Activity Relationship Analysis

Given the vast combinatorial space of peptide sequences and modifications, computational methods are indispensable for predicting and understanding their structure-activity relationships. nih.gov These in silico approaches can guide the rational design of novel peptides with desired properties.

These descriptors can include parameters related to hydrophobicity, size, charge, and secondary structure propensity. acs.orgmdpi.com For a peptide like this compound, QSAR models could be developed to predict various activities, such as antimicrobial or anticancer effects, by comparing it to a library of other peptides with known activities. nih.gov The alternating chirality would be a crucial descriptor to include in such a model.

Drug design strategies for peptides can be broadly categorized as ligand-based or structure-based. iaanalysis.comslideshare.net

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. nih.gov By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed to guide the design of new, potentially more active peptides.

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available. iaanalysis.com This allows for the use of molecular docking and molecular dynamics simulations to predict how a peptide like this compound would bind to the target's active site. univie.ac.at This information can then be used to rationally design modifications that improve binding affinity and specificity.

Molecular fingerprints are representations of a molecule's structure in a way that can be easily processed by a computer. acs.org They encode information about the presence or count of various structural features. In the context of peptides, fingerprints can be used to quantify their similarity and to map the activity landscape of a series of related compounds. arxiv.orgarxiv.org

For this compound, different types of fingerprints could be generated to capture its unique features, including those that account for the D-amino acids. These fingerprints can then be used in machine learning models to predict its biological activity based on the activities of a training set of known peptides. arxiv.orgarxiv.org Recent studies have shown that even simple molecular fingerprints can be powerful predictors of peptide function. arxiv.orgarxiv.org This approach offers a computationally efficient way to screen large virtual libraries of peptides for potential therapeutic candidates. pnas.orgnih.gov

Design of Analogs and Peptidomimetics

The design of analogs and peptidomimetics of a lead peptide like this compound aims to enhance its therapeutic properties, such as stability, bioavailability, and target affinity. This involves strategic modifications to its structure, including conformational constraints, amide bond replacements, and the addition of solubilizing tags.

Principles of Conformational Constraint in DL-Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. However, linear peptides are often flexible and can adopt multiple conformations in solution, only one of which may be the bioactive one. Conformational constraint aims to lock the peptide into its bioactive shape, which can lead to increased potency and selectivity. In DL-peptides, the alternating stereochemistry of the amino acid residues naturally imparts a degree of conformational restriction.

The presence of D-amino acids can induce unique secondary structures, such as various types of β-turns and helices, that are not readily accessible to all-L-peptides. For instance, a study on the tetrapeptide Pro-D-Phe-Pro-Gly revealed that the D-amino acid facilitates the formation of a stable type II' β-turn structure in solution. nih.gov It is plausible that this compound could also adopt specific turn-like structures due to its alternating stereochemistry, which would be a key factor in its interaction with biological targets.

Methods to further constrain the conformation of DL-peptides include:

Cyclization: Connecting the N- and C-termini or linking amino acid side chains can dramatically reduce conformational flexibility. For a peptide like this compound, cyclization could be achieved between the N-terminal amino group and the C-terminal carboxyl group, or by forming a lactam bridge involving the side chain of the lysine residue.

Incorporation of sterically hindered amino acids: Replacing a residue with a more sterically demanding amino acid can restrict the rotational freedom of the peptide backbone.

Introduction of non-natural amino acids: The inclusion of amino acids with constrained geometries, such as those with cyclic side chains, can further rigidify the peptide structure.

The choice of conformational constraint strategy would depend on the desired final conformation and the nature of the target interaction.

Amide Bond Isosteres in Peptide Design

The amide bonds that form the backbone of peptides are susceptible to cleavage by proteases, leading to rapid degradation in vivo. Replacing one or more amide bonds with a non-natural linkage, known as an amide bond isostere, can significantly enhance the metabolic stability of a peptide. nih.gov These isosteres are designed to mimic the geometry and electronic properties of the native amide bond to retain biological activity. nih.gov

Several types of amide bond isosteres have been developed, each with its own set of properties. The selection of an appropriate isostere is a critical step in the design of peptidomimetics. nih.gov

Amide Bond IsostereKey Features & Considerations
Thioamides The carbonyl oxygen is replaced by a sulfur atom. This modification can alter hydrogen bonding capacity and induce changes in the local conformation. researchgate.net
Esters The amide NH group is replaced by an oxygen atom. This removes a hydrogen bond donor and can affect the peptide's binding affinity.
Triazoles These five-membered heterocyclic rings can mimic the trans geometry of the peptide bond and are generally stable to enzymatic hydrolysis. nih.gov
Reduced amides (CH₂-NH) The carbonyl group is reduced to a methylene (B1212753) group, introducing greater flexibility and a positive charge at physiological pH.
Alkenes (CH=CH) This replacement maintains the planarity of the peptide bond but removes both hydrogen bond donor and acceptor capabilities.

Lys-tagged Peptides and Other Solubilizing Tags

The solubility of a peptide is a crucial factor for its handling during synthesis and purification, as well as for its administration and bioavailability. Peptides with hydrophobic residues, such as leucine, can be poorly soluble in aqueous solutions. The tetrapeptide this compound contains two leucine residues, which may contribute to reduced solubility.

Beyond the intrinsic properties of the amino acid sequence, solubility can be further enhanced by the attachment of solubilizing tags. These are typically hydrophilic moieties that are covalently linked to the peptide.

Solubilizing TagDescription & Application
Poly-lysine tags (Lys-tags) A short chain of lysine residues can be added to the N- or C-terminus of a peptide to significantly increase its positive charge and, consequently, its aqueous solubility. nih.gov
Poly-arginine tags (Arg-tags) Similar to poly-lysine tags, these tags introduce multiple positive charges.
Polyethylene glycol (PEG) PEGylation is a common strategy to improve the solubility and pharmacokinetic properties of peptides and proteins.
Small charged molecules Simple charged groups can be attached to the peptide to improve its interaction with water.

For this compound, while the internal lysine already aids solubility, the attachment of a short poly-lysine tag to the N-terminus, for example, could be a strategy to further improve its aqueous solubility if needed for a specific application. The choice of tag and its attachment site would need to be carefully considered to avoid interference with the peptide's biological activity. The all-L-enantiomer of the core sequence, H-Leu-Ser-Lys-Leu-OH, has been identified as a latency-associated peptide that can inhibit TGF-β1 activation, suggesting a potential biological role for this sequence. biocat.com The introduction of D-amino acids in this compound would likely alter its three-dimensional structure and its interaction with the target, potentially leading to different or enhanced biological effects.

Vii. Enzymatic Stability and Degradation Pathways of H Dl Leu Dl Ser Dl Lys Dl Leu Oh

Proteolytic Stability Studies In Vitro

In vitro studies of peptides containing D-amino acids consistently demonstrate their enhanced stability against enzymatic digestion. This resistance is a direct consequence of the stereospecificity of proteases, the enzymes responsible for peptide bond hydrolysis.

Proteolytic enzymes, or proteases, are broadly classified into two main groups: endopeptidases and exopeptidases. Endopeptidases cleave peptide bonds within the interior of a peptide chain, while exopeptidases remove amino acids sequentially from the ends (either the N-terminus or C-terminus) youtube.comyoutube.com.

Natural proteases are inherently chiral and have active sites specifically configured to recognize and bind to substrates made of L-amino acids nih.govresearchgate.net. The incorporation of D-amino acids into a peptide sequence, such as in H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH, disrupts this recognition. The different spatial configuration of the D-amino acid side chains prevents the peptide from fitting correctly into the enzyme's active site, thus hindering catalysis lifetein.com.

Therefore, this compound would be expected to show significant resistance to both types of peptidases. Exopeptidases, such as aminopeptidases that cleave from the N-terminus, would be thwarted by the initial DL-Leucine. Similarly, carboxypeptidases acting on the C-terminus would be blocked by the terminal DL-Leucine. Endopeptidases that recognize specific internal sequences would also be inhibited, as the alternating DL-stereochemistry at each position would interfere with the required binding geometry for cleavage.

Peptidase TypeMode of ActionExpected Effect on this compoundReason
Endopeptidases (e.g., Trypsin, Chymotrypsin)Cleave internal peptide bonds. youtube.comHigh ResistanceThe alternating D- and L-amino acid sequence disrupts the stereospecific binding required by the enzyme's active site. nih.govlifetein.com
Exopeptidases (e.g., Aminopeptidases, Carboxypeptidases)Cleave amino acids from the N- or C-terminus. youtube.comHigh ResistanceThe presence of D-amino acids at both the N- and C-termini (DL-Leu) prevents recognition and cleavage. nih.govnih.gov

The primary advantage of incorporating D-amino acids into peptides is the significant enhancement of their stability against proteolysis lifetein.comfrontiersin.org. Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases, which limits their therapeutic potential nih.govfrontiersin.org. By contrast, the presence of D-amino acids renders peptides less susceptible to enzymatic breakdown lifetein.comnih.gov.

This increased stability is a direct result of the stereochemical properties of D-amino acids. Proteases have evolved to be highly specific for L-amino acid substrates. The mirror-image configuration of a D-amino acid residue within a peptide chain acts as a "stereochemical roadblock," preventing the peptide from being effectively recognized and hydrolyzed by the enzyme mdpi.com. Even a single D-amino acid substitution can dramatically increase a peptide's half-life in the presence of proteases nih.govoup.com. In the case of this compound, the alternating DL-pattern provides extensive protection along the entire peptide backbone, making it exceptionally resistant to enzymatic degradation compared to its all-L counterpart researchgate.netnih.gov. This strategy is a simple and effective method for improving the biostability of peptides mdpi.com.

Chemical Stability and Degradation Mechanisms

Beyond enzymatic degradation, peptides can also undergo chemical degradation through processes like racemization and epimerization. These reactions involve changes in the stereochemistry of the amino acid residues.

This process is a concern primarily during chemical peptide synthesis when amino acids are activated for coupling, but it can also occur in finished peptides under specific conditions, such as exposure to strong bases sigmaaldrich.comhighfine.compeptide.com. The reaction proceeds via the formation of a planar carbanion intermediate after the abstraction of the alpha-hydrogen mdpi.com.

The principal mechanism for the racemization or epimerization of an amino acid residue within a peptide chain is the abstraction of its alpha-hydrogen (the hydrogen atom attached to the alpha-carbon) mdpi.comhighfine.com. This process is typically catalyzed by a base.

The steps are as follows:

A base removes the proton from the alpha-carbon of an amino acid residue.

This results in the formation of a planar carbanion intermediate. The planarity means the original stereochemistry is lost.

A proton source (such as the solvent) can then re-protonate the carbanion.

This re-protonation can occur from either side of the planar intermediate, leading to the formation of both the original L-amino acid and its D-enantiomer mdpi.comresearchgate.net.

This mechanism highlights that the acidity of the alpha-hydrogen is a key factor in the susceptibility of an amino acid to racemization.

Several factors can influence the rate of racemization in peptides. While this compound is designed with mixed stereochemistry, these factors could still promote the interconversion of its existing chiral centers.

FactorInfluence on RacemizationRelevance to this compound
pH Racemization is significantly accelerated under basic conditions (high pH) due to the base-catalyzed abstraction of the alpha-hydrogen. sigmaaldrich.commdpi.comhighfine.com Acidic conditions can also promote racemization, though often to a lesser extent.Prolonged exposure to solutions with pH > 8 should be avoided to maintain the specific stereochemical configuration of the peptide. sigmaaldrich.com
Temperature Elevated temperatures increase the rate of chemical reactions, including racemization. nih.govThe peptide should be stored at low temperatures (e.g., -20 °C or -80 °C) to minimize the risk of epimerization. sigmaaldrich.com
Amino Acid Residue Type Certain amino acid side chains can increase the acidity of the alpha-hydrogen, making them more prone to racemization. Residues like Asp, Ser, Cys, and His are known to be more susceptible. highfine.compeptide.comThe presence of Serine in the sequence may represent a site with a slightly increased susceptibility to epimerization compared to Leucine (B10760876).
Solvent Polar solvents can facilitate racemization. nih.govThe choice of solvent for storage or experimental use could influence the long-term chemical stability of the peptide's stereocenters.
Activation Method (in Synthesis) During peptide synthesis, the method used to activate the carboxylic acid group for coupling can heavily influence the degree of racemization. peptide.comThis is a critical consideration for the manufacturing process to ensure the correct DL-sequence is produced with high fidelity.

Biodegradation Pathways in In Vitro Models

While specific experimental data on the in vitro biodegradation of this compound is not extensively available in the public domain, the degradation pathways can be inferred based on the known specificities of common proteases and the established principles of D-amino acid-conferred proteolytic resistance.

General Principles of Resistance:

Peptides containing D-amino acids, particularly at the termini, exhibit a marked increase in stability against enzymatic hydrolysis. nih.govlifetein.com.cn The enzymes responsible for peptide degradation are highly stereospecific and are adapted to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a potential cleavage site can significantly hinder or completely prevent enzymatic activity. lifetein.com.cnnih.govmdpi.com

Predicted Stability to Common Proteases:

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of a peptide. Leucine aminopeptidases, for instance, show a preference for N-terminal leucine. nih.govnih.govmarquette.edu However, the N-terminal residue of the subject peptide is a D-Leucine. The presence of a D-amino acid at the N-terminus is known to inhibit the action of aminopeptidases, suggesting that this compound would be highly resistant to this mode of degradation. lifetein.com.cn Studies have shown that peptides with N-terminal amines are generally susceptible to degradation, but modifications such as the presence of a D-amino acid can abolish this. biorxiv.orgacs.org

Trypsin and Trypsin-like Proteases: Trypsin is a well-characterized endopeptidase that specifically cleaves peptide bonds on the C-terminal side of lysine (B10760008) and arginine residues. khanacademy.orgresearchgate.netpearson.comletstalkacademy.comucl.ac.ukyoutube.comyoutube.comyoutube.com In the sequence this compound, there is a potential trypsin cleavage site after the DL-Lysine residue. However, the lysine in this peptide is a D-enantiomer. Research has demonstrated that replacing L-lysine with D-lysine at trypsin cleavage sites confers significant resistance to the enzyme. nih.govmdpi.com Therefore, it is highly probable that trypsin would not efficiently cleave this peptide.

Chymotrypsin (B1334515): Chymotrypsin typically cleaves at the C-terminus of large hydrophobic residues like phenylalanine, tryptophan, and tyrosine, and to a lesser extent, leucine. pearson.comucl.ac.ukyoutube.com While the peptide contains two leucine residues, the presence of adjacent D-amino acids would likely interfere with the proper binding of the peptide into the enzyme's active site, thus reducing the probability of cleavage. Studies have shown that D-peptides are cleaved significantly less by chymotrypsin compared to their L-counterparts. tufts.edu

Other Endopeptidases: The alternating L- and D-amino acid sequence would likely render the entire peptide backbone conformationally distinct from typical L-peptides, making it a poor substrate for a wide range of other endopeptidases. nih.govnih.gov

Hypothetical Degradation Products:

Given the high predicted stability, significant degradation of this compound under typical in vitro conditions with standard proteases is unlikely. If any degradation were to occur, it would likely be a very slow process. Potential, though improbable, cleavage could theoretically result in smaller peptide fragments. For instance, very slow, non-specific proteolysis might eventually lead to the generation of dipeptides or individual amino acids, but this would be a minor pathway.

In Vitro Study Design for Degradation Analysis:

To definitively determine the biodegradation pathways, an in vitro study would be necessary. Such a study would typically involve:

Incubation: The peptide would be incubated with various purified enzymes (e.g., trypsin, chymotrypsin, elastase, aminopeptidases) and in complex biological matrices like human plasma or serum, which contain a mixture of proteases. researchgate.net

Time-Course Analysis: Samples would be taken at different time points to monitor the disappearance of the parent peptide and the appearance of any degradation products.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) would be used to separate the parent peptide from any fragments. Mass Spectrometry (MS) would then be employed to identify the exact mass of the fragments, allowing for the determination of the specific cleavage sites.

The following table outlines a hypothetical experimental setup for such an analysis:

Enzyme/Matrix Incubation Time Points Primary Analytical Method Expected Outcome
Trypsin0, 1, 4, 8, 24 hoursHPLC-MSMinimal to no degradation expected due to D-Lysine.
Aminopeptidase M0, 1, 4, 8, 24 hoursHPLC-MSMinimal to no degradation expected due to N-terminal D-Leucine.
Chymotrypsin0, 1, 4, 8, 24 hoursHPLC-MSMinimal to no degradation expected due to alternating DL-configuration.
Human Serum0, 4, 24, 48, 72 hoursHPLC-MSHigh stability expected, with very slow degradation, if any.

Based on a comprehensive search of available scientific literature, there are no specific computational modeling and simulation studies published for the exact chemical compound This compound . The use of a mixture of D- and L-isomers for each amino acid residue makes this a highly specific and non-standard peptide that does not appear in the current body of research focused on computational analysis.

Research in this area tends to focus on two distinct categories:

Peptides with all L-amino acids: There is significant research on the all-L enantiomer of this sequence, L-Leu-L-Ser-L-Lys-L-Leu (LSKL) . This peptide is known as an inhibitor of Transforming Growth Factor-beta (TGF-β) activation and has been the subject of molecular docking and molecular dynamics simulations to understand its binding to protein targets like ADAMTS1. nih.govresearchgate.net

General DL-peptides: Separately, computational studies exist for other peptides that alternate D- and L-amino acids. These simulations typically investigate the unique self-assembling properties of such peptides, which can form nanotubes, hydrogels, and other superstructures. fu-berlin.deunits.it

However, no studies combine these two aspects into an analysis of the specific tetrapeptide this compound. Therefore, it is not possible to provide an article with the requested detailed outline (molecular dynamics simulations, quantum chemical methods, etc.) as no such data has been generated or published for this compound.

Viii. Advanced Computational Modeling and Simulation Studies of H Dl Leu Dl Ser Dl Lys Dl Leu Oh

Homology Modeling and De Novo Peptide Structure Prediction

The prediction of a peptide's three-dimensional structure from its amino acid sequence is a fundamental goal in computational biology. Two primary approaches exist: homology modeling and de novo (or ab initio) prediction.

Homology Modeling: This method relies on the existence of an experimentally determined structure of a homologous peptide (a "template") with a similar amino acid sequence. For proteins, this is a well-established and powerful technique. researchgate.net However, for short, synthetic peptides like H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH, homology modeling is generally not feasible. researchgate.net The reasons are twofold: the vastness of sequence space makes it unlikely to find a suitable template, and the high flexibility of short peptides means that even small sequence changes can lead to dramatic structural differences. researchgate.net The inclusion of D-amino acids further complicates the search for a template within biological databases, which are overwhelmingly composed of L-amino acid structures. pnas.org

De Novo Peptide Structure Prediction: In the absence of a template, de novo methods are employed. These approaches predict the peptide's structure "from the beginning," using only the amino acid sequence and the principles of physics and chemistry. nih.gov The core of de novo prediction involves two key steps:

Conformational Sampling: A vast number of possible three-dimensional arrangements (conformations) of the peptide are generated. This is a significant challenge due to the large number of rotatable bonds in the peptide backbone and side chains. Algorithms like Monte Carlo simulations, often combined with a technique called simulated annealing, are used to explore the conformational space efficiently. nih.govoup.com Simulated annealing involves heating the system computationally and then slowly cooling it, allowing the peptide to overcome energy barriers and settle into low-energy states. oup.comnih.gov

Scoring and Refinement: Each generated conformation is evaluated using a scoring function or energy function (force field). This function estimates the potential energy of the structure. The conformations with the lowest energy are considered the most likely native structures. These candidate structures are often further refined using methods like molecular dynamics (MD) simulations. nih.gov

For a tetrapeptide like this compound, de novo prediction would generate a set of low-energy structures, providing insights into its preferred shapes, such as turns or extended conformations, which are influenced by the specific sequence and stereochemistry of its amino acids. researchgate.net

Table 1: Representative Output of a De Novo Structure Prediction for this compound
Predicted ConformerPotential Energy (kcal/mol)Predicted Secondary StructureKey Intramolecular Hydrogen Bonds
1 (Lowest Energy)-115.4β-turnSer(CO) --- Leu(NH)
2-112.8ExtendedNone
3-109.1Random CoilLys(NH) --- Leu(CO)

Free Energy Calculations

While potential energy from de novo predictions helps identify stable structures, a more complete understanding of peptide stability and behavior requires the calculation of free energy. Free energy accounts for both enthalpy (potential energy) and entropy (the degree of disorder or conformational flexibility). aip.orgresearchgate.net Rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI) are becoming essential tools for accurately predicting the binding affinities of peptides. acs.orgnih.gov

These calculations are computationally intensive but provide critical information:

Conformational Stability: By calculating the free energy difference between different conformations (e.g., a folded vs. an unfolded state), scientists can predict the most stable and functionally relevant shape of the peptide in solution. A method known as hypothetical scanning molecular dynamics (HSMD) has been developed to calculate the absolute entropy and free energy from simulation samples. aip.orgresearchgate.net

Binding Affinity: When studying how the peptide might interact with a biological target (like a receptor or enzyme), free energy calculations can predict the binding free energy. This value indicates the strength of the interaction and is crucial for designing peptides with high potency and specificity. Alchemical free energy methods, where one molecule is computationally "mutated" into another, are powerful for calculating the relative binding free energies of a series of related peptides. acs.orgfrontiersin.org

For this compound, free energy calculations could be used to quantify the stability of the lowest-energy structures predicted by de novo methods and to predict how strongly it might bind to a potential target.

Table 2: Illustrative Free Energy Data for this compound Conformations
Conformational StateEnthalpy Change (ΔH, kcal/mol)Entropy Change (TΔS, kcal/mol)Gibbs Free Energy Change (ΔG = ΔH - TΔS, kcal/mol)Relative Stability
β-turn vs. Extended-5.2-2.6-2.6β-turn favored
Random Coil vs. Extended+1.8+4.5-2.7Random Coil favored

Coarse-Grained Modeling for Large-Scale Simulations

All-atom (AA) molecular dynamics simulations, which treat every atom explicitly, provide a highly detailed view of peptide behavior. However, they are computationally expensive, limiting simulations to relatively short timescales (nanoseconds to microseconds) and small systems. youtube.com To study larger-scale phenomena like peptide self-assembly, aggregation, or interactions with large cell membranes, a more efficient approach called coarse-grained (CG) modeling is used. acs.orgnih.gov

In CG modeling, groups of atoms are represented as single "beads" or interaction sites. youtube.com For a peptide, this could mean representing each amino acid side chain as a single bead and the backbone with a few beads. nih.gov This simplification dramatically reduces the number of particles in the simulation, allowing for the exploration of much longer timescales (microseconds to milliseconds) and larger system sizes. youtube.com

The trade-off is a loss of atomic detail. However, well-designed CG models can accurately capture the essential physics of the system and reproduce key properties. nih.gov They are particularly powerful for:

Observing Self-Assembly: Simulating how multiple peptide molecules interact and form larger structures or filaments. nih.gov

Studying Large Conformational Changes: Observing folding or unfolding events that occur over long timescales. nih.gov

Multiscale Modeling: Using CG simulations to quickly identify interesting phenomena, and then "zooming in" by building an all-atom model of that specific state for more detailed analysis. youtube.com

For this compound, CG simulations could predict its tendency to aggregate or its preferred mode of interaction with a lipid bilayer, providing insights that are inaccessible with standard all-atom simulations.

Ix. Advanced Analytical Methodologies for Dl Peptide Characterization

Chiral Chromatography

Chiral chromatography is a cornerstone technique for the separation of stereoisomers. chromatographytoday.com For a tetrapeptide like H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH, which has multiple chiral centers, this method allows for the resolution of its various diastereomers. The separation can be accomplished through two primary approaches: direct and indirect separation. mdpi.com

Direct chiral separation involves the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and subsequent separation. mdpi.com This method is advantageous as it avoids sample derivatization, reducing sample preparation time and potential side reactions. The principle of separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, governed by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com

Several types of CSPs have proven effective for the separation of peptides and their constituent amino acids.

Crown Ether-Based CSPs : These are particularly effective for separating compounds with primary amino groups, such as the N-terminal leucine (B10760876) and the lysine (B10760008) side-chain of the target peptide. nih.gov Columns like CROWNPAK CR-I(+) have been successfully used for the enantioresolution of tetrapeptides. nih.gov The separation mechanism involves the complexation of the protonated amino group within the crown ether cavity.

Macrocyclic Glycopeptide-Based CSPs : CSPs based on antibiotics like teicoplanin are broadly applicable for separating free and N-protected amino acids and small peptides. chromatographytoday.comchromatographytoday.com High-speed separations of dipeptides like DL-Leu-DL-Ala have been achieved in under a minute using these columns, demonstrating their efficiency. chromatographytoday.com

Zwitterionic CSPs : Chiral stationary phases like CHIRALPAK® ZWIX(+) and ZWIX(-) are designed for the stereo-selective resolution of amphoteric molecules like amino acids and peptides. chiraltech.com They operate based on a double ion-pairing mechanism and have been shown to resolve a variety of di- and tripeptides. chiraltech.com The complementary nature of ZWIX(+) and ZWIX(-) columns can be valuable, as they often reverse the elution order of enantiomers, aiding in peak identification and purity assessment. chiraltech.com

Chiral Stationary Phase (CSP) Type Principle of Separation Applicability to this compound References
Crown Ether (e.g., CROWNPAK CR-I (+)) Complexation of primary amino groups.Separation based on the N-terminal amine of Leucine and the primary amine of the Lysine side-chain. mdpi.comnih.gov
Macrocyclic Glycopeptide (e.g., Teicoplanin) Multiple chiral recognition interactions (hydrogen bonding, ionic, etc.).Broad applicability for separating small, complex peptides. chromatographytoday.comchromatographytoday.com
Zwitterionic (e.g., CHIRALPAK® ZWIX(+)/(-)) Ion-exchange/ion-pairing with amphoteric analytes.Effective for separating peptides with both acidic (C-terminus) and basic (N-terminus, Lys) groups. chiraltech.com

The indirect method involves derivatizing the peptide stereoisomers with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral chromatography column, typically a reversed-phase (RP-HPLC) column. mdpi.comnih.gov

This approach can offer high separation efficiency and sensitivity, especially when a fluorescent CDA is used. nih.gov A key consideration is that the CDA must be enantiomerically pure, and the derivatization reaction should proceed without causing racemization of the chiral centers in the peptide. nih.gov

A common strategy involves reacting the peptide's primary amine groups (the N-terminus and the lysine side-chain) with an enantiomerically pure reagent. For example, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs are widely used for this purpose. nih.gov Recently, new reagents like D-FDLDA (1-fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamine-amide) have been developed to improve separation and detection sensitivity for short-chain peptides without requiring prior hydrolysis. nih.gov After derivatization, the resulting diastereomers are separated by RP-HPLC. mdpi.comnih.gov

Chiral Derivatizing Agent (CDA) Reactive Group Detection Method Key Feature References
Marfey's Reagent (FDAA) & Analogs Primary AminesUV/VisibleForms diastereomers separable by standard RP-HPLC. nih.gov
R(-)-DBD-PyNCS Primary AminesFluorescenceForms fluorescent thiohydantoin derivatives for high-sensitivity analysis. nih.gov
D-FDLDA Primary AminesUV/VisibleAllows for direct analysis of peptides without prior hydrolysis, preventing racemization. nih.gov

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for peptide characterization, providing information on molecular weight, sequence, and, when coupled with other techniques, stereochemistry. acs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the analytical power of tandem MS. nih.govnih.gov For a peptide like this compound, an initial LC step (either chiral or achiral) separates the components of the mixture before they enter the mass spectrometer. mdpi.com

Once inside the mass spectrometer, precursor ions corresponding to the peptide are selected and fragmented, typically via collision-induced dissociation (CID), to generate a tandem mass spectrum (MS/MS). drug-dev.com This spectrum contains fragment ions (primarily b- and y-ions) that arise from cleavage along the peptide backbone. The mass difference between adjacent ions in a series reveals the identity of the amino acid at that position, allowing for sequence confirmation. enovatia.com

While standard MS/MS cannot directly distinguish between stereoisomers like D- and L-amino acids, it is crucial when combined with chiral chromatography. By obtaining MS/MS spectra for each peak separated by the chiral LC method, the sequence of each specific diastereomer can be confirmed. Furthermore, subtle differences in fragmentation patterns or the retention times of fragment ions can sometimes provide clues to the stereochemistry. nih.govacs.org For instance, the presence of a D-amino acid can alter the peptide's conformation, which may influence fragmentation efficiencies. nih.gov

High-resolution mass spectrometry (HRMS), often performed using Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass analyzers, provides extremely accurate mass measurements (typically with errors <5 ppm). researchgate.netnih.gov This capability is critical for determining the elemental composition of the peptide with high confidence, confirming that the correct amino acids are present. ucsf.edu

For this compound, HRMS can:

Confirm the Elemental Formula: By matching the precisely measured monoisotopic mass to the theoretical mass calculated from the elemental formula (C₂₄H₄₇N₅O₇), HRMS provides unambiguous confirmation of the peptide's composition.

Distinguish Isobaric Species: HRMS can differentiate the peptide from any potential impurities that have the same nominal mass but a different elemental composition.

Aid in Fragment Ion Identification: In MS/MS analysis, high-resolution measurement of fragment ions increases the confidence of sequence assignments. nih.gov

Hyphenated Techniques for Comprehensive Analysis

The combination, or "hyphenation," of multiple analytical techniques provides a more comprehensive characterization than any single method alone. youtube.com The coupling of separation techniques with mass spectrometry is particularly powerful for complex peptide analysis. acs.orgyoutube.com

For this compound, the ultimate analytical strategy involves the hyphenation of chiral liquid chromatography with tandem high-resolution mass spectrometry (Chiral LC-HR-MS/MS).

This integrated approach provides:

Separation: The chiral LC separates the different diastereomers of the peptide. mdpi.com

Identification: The high-resolution MS provides a precise mass for each eluting diastereomer, confirming its elemental composition. drug-dev.com

Confirmation: The MS/MS fragmentation of each separated diastereomer confirms its amino acid sequence. nih.gov

Recently, ion mobility spectrometry (IMS) has emerged as another dimension of separation that can be hyphenated with LC-MS (LC-IM-MS). researchgate.net IMS separates ions based on their size, shape, and charge. Since diastereomers can adopt different three-dimensional conformations, they may exhibit different drift times in an ion mobility cell, allowing for an additional level of separation and characterization. researchgate.net

X. Future Research Directions

Exploration of Novel DL-Peptide Design Principles

The incorporation of D-amino acids into peptide sequences offers a powerful strategy to enhance proteolytic stability and modulate biological activity. nih.govyoutube.com Future research will need to systematically explore the design principles governing the structure and function of these heterochiral peptides.

A primary research avenue will be the investigation of how the stereochemistry of individual amino acids influences the secondary structure of peptides. The presence of D-amino acids can induce unique turns and folds that are not accessible to their homochiral L-counterparts, potentially leading to novel receptor interactions and biological activities. researchgate.netnih.gov For instance, the strategic placement of a D-amino acid can stabilize specific conformations like β-hairpins or disrupt α-helical structures, offering a means to fine-tune the peptide's shape and function. nih.gov

Furthermore, the concept of "mirror-image phage display" presents an innovative approach to discovering D-peptides that bind to native L-protein targets. pnas.org This technique involves synthesizing the target protein in its D-amino acid form and using it to screen a library of L-peptides. The resulting L-peptide binders can then be synthesized as their D-enantiomers, which will recognize the original L-protein target. pnas.org This methodology holds significant promise for the de novo design of highly stable D-peptide therapeutics.

Future design strategies will also likely incorporate non-canonical amino acids and cyclization techniques to further constrain peptide conformation and enhance stability and affinity for their targets. The combination of D-amino acids with these other design elements will expand the accessible chemical space for peptide-based therapeutics.

Development of Advanced Computational Models for DL-Peptides

Computational modeling is an indispensable tool in modern peptide design, offering insights into structure, dynamics, and interactions that can guide experimental efforts. nih.govresearchgate.netepochjournals.com However, accurately modeling peptides containing D-amino acids presents unique challenges that require the development of more advanced computational methods.

Current molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches can provide valuable information on the conformational preferences of DL-peptides. nih.govnih.gov However, the force fields used in these simulations may not always accurately represent the energetic landscapes of peptides with mixed chirality. nih.gov Future research must focus on refining these force fields to better capture the subtle stereochemical effects that govern the structure and behavior of DL-peptides.

Advanced computational strategies will also be needed to predict the binding affinity and specificity of DL-peptides for their biological targets. acs.orgacs.org This will involve the development of improved docking algorithms and free energy calculation methods that can account for the conformational flexibility and unique interaction patterns of these peptides. Machine learning and artificial intelligence are also poised to play a significant role, leveraging large datasets to predict the properties and activities of novel DL-peptide sequences. epochjournals.com

By developing more accurate and predictive computational models, researchers will be able to more efficiently screen virtual libraries of DL-peptides, identify promising candidates for synthesis and testing, and gain a deeper understanding of the molecular basis of their activity.

Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Function

To fully comprehend the biological roles and therapeutic potential of DL-peptides like H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH, it is essential to move beyond single-target interactions and adopt a systems-level perspective. The integration of various "omics" data, including proteomics, metabolomics, and transcriptomics, offers a powerful approach to achieve this holistic understanding. colostate.edunih.gov

Peptidomics, the large-scale study of peptides, can be used to identify and quantify the presence of endogenous and synthetic peptides in biological systems. creative-proteomics.com By combining peptidomic data with information from other omics layers, researchers can begin to unravel the complex molecular networks in which these peptides operate. nih.gov For example, changes in the proteome or metabolome following treatment with a DL-peptide could reveal its downstream signaling pathways and off-target effects.

Systems biology approaches, which utilize mathematical and computational models to analyze multi-omics data, will be crucial for interpreting these complex datasets. nih.govub.edu These models can help to identify key molecular players and pathways that are modulated by the peptide, providing insights into its mechanism of action and potential therapeutic applications. colostate.edu The development of peptide-centric functional analysis tools will also be important for linking peptide sequences to their functional roles within the broader biological context. oup.com

This integrative multi-omics approach will be particularly valuable for understanding the effects of DL-peptides in complex disease models and for identifying novel biomarkers of peptide activity and efficacy.

Novel Analytical Techniques for Enhanced DL-Peptide Characterization

The characterization of peptides containing D-amino acids presents significant analytical challenges, as enantiomers and diastereomers often have identical masses and similar physicochemical properties. nih.govnih.gov The development of novel and more sensitive analytical techniques is therefore critical for the quality control and structural elucidation of DL-peptides.

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the separation of chiral peptides. nih.govpepdd.comresearchgate.net Future advancements in this area will likely involve the development of new chiral stationary phases and chiral selectors with improved resolving power. mdpi.comchromatographytoday.com Supercritical fluid chromatography (SFC) also shows promise as a complementary separation technique. pepdd.com

Mass spectrometry (MS) is a cornerstone of peptide analysis, providing information on molecular weight and sequence. resolvemass.caijsra.netnih.gov However, standard MS techniques cannot distinguish between enantiomers. nih.gov Novel MS-based methods, such as those employing chiral modifiers or ion mobility spectrometry, are being developed to address this limitation. Tandem mass spectrometry (MS/MS) can sometimes provide clues about stereochemistry based on fragmentation patterns, but this is not always straightforward. youtube.com In-droplet hydrogen/deuterium exchange mass spectrometry is an emerging technique that can provide insights into peptide conformation. acs.org

Q & A

Basic Research Questions

Q. How to safely handle and store H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols for acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Use PPE (gloves, goggles, lab coats), avoid inhalation via fume hoods, and store in inert, airtight containers at recommended temperatures. Monitor incompatible materials (e.g., strong acids/oxidizers) to prevent hazardous reactions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical analysis, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment. Cross-validate results with X-ray crystallography if crystalline forms are obtainable. Document retention times and spectral signatures to establish reference standards .

Q. How to design a preliminary synthesis protocol for this compound?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency via orthogonal protecting groups for serine (hydroxyl) and lysine (amine). Monitor reaction progress via Kaiser tests and TLC. Purify via reverse-phase HPLC, and characterize intermediates at each step to minimize side products .

Q. What strategies ensure efficient literature review for this compound’s biochemical properties?

  • Methodological Answer : Search peer-reviewed databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound AND stability"). Filter results by publication date (post-2010) and document type (primary research). Cross-reference citations in high-impact journals and use tools like LitLLM for keyword-driven retrieval of interdisciplinary studies .

Advanced Research Questions

Q. How to address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer : Implement machine-readable protocols using χDL, a standardized chemical description language, to encode synthesis steps, reagent quantities, and environmental conditions. Validate reproducibility via inter-lab trials comparing yields and purity metrics. Use automation (e.g., robotic synthesizers) to minimize human error .

Q. How to resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Conduct iterative stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Compare HPLC profiles and LC-MS data to identify degradation products. Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate variables (pH, ionic strength). Publish negative results to clarify boundary conditions .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding affinities with serine proteases or lysine-rich receptors. Validate predictions via SPR (surface plasmon resonance) for kinetic analysis. Integrate MD simulations (GROMACS) to assess conformational stability in aqueous environments .

Q. How to optimize experimental design for studying the compound’s cytotoxicity in heterogeneous cell models?

  • Methodological Answer : Employ factorial design (DoE) to test variables (concentration, exposure time, cell lines). Use high-content screening (HCS) for multi-parametric analysis (viability, apoptosis, oxidative stress). Normalize data against controls and apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.